2-Methyl-2-butene

説明

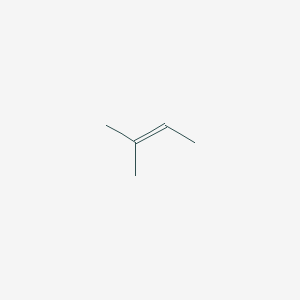

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-4-5(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOOMYPCSUNDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 2-METHYL-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28265-98-7 | |

| Record name | 2-Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28265-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027165 | |

| Record name | 2-Methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-butene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless volatile liquid with a disagreeable odor; [HSDB] Colorless liquid; bp 35-38 deg C; [MSDSonline] | |

| Record name | 2-METHYL-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

37.5-38.5 °C | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 20 °F (NFPA, 2010), -17.8 °C | |

| Record name | 2-METHYL-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insol in water; miscible with alcohol, ether, Insoluble in water; Soluble in ethanol, ethyl ether, benzene | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.66 @ 15 °C/4 °C | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.4 (AIR= 1) | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

468.0 [mmHg], 468 mm Hg @ 25 °C | |

| Record name | Amylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID AT ROOM TEMPERATURE, Colorless volatile liquid | |

CAS No. |

513-35-9 | |

| Record name | 2-METHYL-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-butene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR68LQ4T3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-133.61 °C | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Methyl-2-Butene via Acid-Catalyzed Dehydration of Tert-Amyl Alcohol

Abstract: This technical guide provides an in-depth overview of the synthesis of 2-methyl-2-butene from tert-amyl alcohol (2-methyl-2-butanol). The core of this transformation is an acid-catalyzed E1 elimination reaction. This document outlines the theoretical mechanism, detailed experimental protocols, and purification techniques. Quantitative data is presented for clarity, and key processes are visualized through workflow and pathway diagrams to facilitate a comprehensive understanding for research and development applications.

Introduction

The synthesis of alkenes from alcohols is a fundamental and widely utilized transformation in organic chemistry. The acid-catalyzed dehydration of tert-amyl alcohol serves as a classic example of an E1 elimination reaction, yielding primarily the thermodynamically stable Zaitsev product, this compound, along with a minor amount of the Hofmann product, 2-methyl-1-butene.[1][2] this compound, an amylene, is a valuable precursor and intermediate in various industrial and pharmaceutical syntheses. Understanding the mechanism and experimental parameters of this reaction is crucial for optimizing yield and purity. This guide details the process, from the underlying mechanism to practical laboratory procedures and product characterization.

Reaction Mechanism: E1 Elimination

The dehydration of tert-amyl alcohol proceeds through a three-step E1 (Elimination, Unimolecular) mechanism.[3][4] The rate-determining step involves the formation of a tertiary carbocation, which is relatively stable.[3][5]

-

Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of tert-amyl alcohol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), forming an alkyloxonium ion.[3][6]

-

Formation of a Carbocation: The alkyloxonium ion dissociates, with the water molecule departing to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[3][7]

-

Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation.[3][8] This reaction can lead to two constitutional isomers. According to Zaitsev's rule, the removal of a proton from the more substituted β-carbon is favored, leading to the more substituted and thermodynamically stable alkene, this compound, as the major product.[1][2] Removal of a proton from the less substituted methyl group results in the minor product, 2-methyl-1-butene.[3]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis, purification, and characterization of this compound. The protocol is a synthesis of common laboratory procedures.[8][9][10]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Tert-Amyl Alcohol | C₅H₁₂O | 88.15 | 101.8 | 0.81 |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | ~337 | 1.84 |

| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | - | ~1.11 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | 2.66 |

| This compound (Product) | C₅H₁₀ | 70.13 | 38.5 | 0.662 |

| 2-Methyl-1-Butene (Side-product) | C₅H₁₀ | 70.13 | 31.2 | 0.650 |

Synthesis Procedure (Dehydration)

-

Acid Preparation: In a 100 mL round-bottom flask, place 10 mL of water and cool the flask in an ice-water bath.[11] Cautiously and slowly add 5-6 mL of concentrated sulfuric acid to the water with continuous swirling.[8][11] Safety Note: Always add acid to water.

-

Reactant Addition: To the cooled dilute acid solution, slowly add 10.0 mL (8.1 g) of tert-amyl alcohol.[11] Continue swirling the flask in the ice bath during the addition.

-

Reaction Setup: Add two boiling chips to the flask and assemble a simple distillation apparatus. Use a pre-weighed 25 mL round-bottom flask as the receiver, and place it in an ice-water bath to minimize the evaporation of the volatile alkene products.[8][11]

-

Distillation: Gently heat the reaction mixture using a heating mantle. The volatile alkenes will co-distill with water as they are formed.[8] Collect the distillate until the distillation rate slows significantly or the temperature in the distillation head rises above 50°C.[11] Approximately 1/2 to 2/3 of the initial volume should be distilled.[8]

Work-up and Purification

-

Neutralization: Transfer the collected distillate to a separatory funnel. Add 10 mL of 10% sodium hydroxide solution to neutralize any acidic residue (sulfurous acid) that may have co-distilled.[9][11] Stopper the funnel, shake gently, and frequently vent to release any pressure.

-

Washing: Allow the layers to separate. Remove the lower aqueous layer. Wash the remaining organic layer with a 5 mL portion of water, then separate and discard the aqueous layer again.[12]

-

Drying: Transfer the crude alkene product (top organic layer) to a clean, dry Erlenmeyer flask. Add approximately 1 gram of anhydrous sodium sulfate or a few pellets of anhydrous calcium chloride to remove residual water.[9][12] Swirl the flask and let it stand for at least 10 minutes. The product should be clear, not cloudy.

-

Final Distillation: Carefully decant the dried liquid into a clean, dry 25 mL round-bottom flask. Perform a final simple or fractional distillation, collecting the fraction that boils in the range of 30-43°C into a pre-weighed, chilled vial.[9][11] A yield of approximately 84% can be achieved under optimal conditions, though this can vary.[9]

Experimental Workflow Visualization

The overall experimental process can be visualized as a sequential workflow, from initial setup to final product analysis.

Characterization and Data

The final product is a mixture of alkene isomers, which can be characterized and quantified using several analytical techniques.

-

Gas Chromatography (GC): GC is the primary method used to determine the purity of the product and the relative ratio of the this compound and 2-methyl-1-butene isomers.[8][13]

-

Infrared (IR) Spectroscopy: The IR spectrum of the product will show the absence of the broad -OH stretch (around 3300 cm⁻¹) from the starting alcohol and the presence of C=C stretching (around 1650-1670 cm⁻¹) and =C-H stretching (around 3000-3100 cm⁻¹) peaks, confirming the formation of alkenes.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to definitively identify the structure of the major and minor products by analyzing the chemical shifts and splitting patterns of the different protons and carbons.[13]

Quantitative Summary

| Parameter | Value | Reference |

| Starting Material | ||

| t-Amyl Alcohol Volume | 10.0 mL | [11] |

| t-Amyl Alcohol Mass | 8.1 g | [11] |

| t-Amyl Alcohol Moles | ~0.092 mol | Calculated |

| Catalyst | ||

| Conc. H₂SO₄ Volume | 5 - 6 mL | [8][11] |

| Product Information | ||

| Theoretical Yield | ~6.45 g | Calculated |

| Reported Actual Yield | Up to 84% | [9] |

| Boiling Range (Mixture) | 30 - 43 °C | [9][11] |

| Major Product B.P. | 38.5 °C | [9] |

| Minor Product B.P. | 31.2 °C | [11] |

Note: The actual yield can be significantly lower depending on reaction conditions and handling. One study reported a yield of 28.4%.[13]

Conclusion

The acid-catalyzed dehydration of tert-amyl alcohol is an effective and illustrative method for synthesizing this compound. The reaction proceeds reliably through an E1 mechanism, favoring the formation of the more stable Zaitsev product. Careful control of the reaction temperature during distillation and thorough purification via washing and drying are critical for obtaining a high yield and purity of the final alkene product. The protocols and data presented in this guide provide a solid foundation for the successful execution and analysis of this important organic transformation.

References

- 1. homework.study.com [homework.study.com]

- 2. Solved In this experiment you will perform an E1 elimination | Chegg.com [chegg.com]

- 3. cdn.prexams.com [cdn.prexams.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sites.nvcc.edu [sites.nvcc.edu]

- 9. prepchem.com [prepchem.com]

- 10. scribd.com [scribd.com]

- 11. chegg.com [chegg.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electrophilic Addition Mechanism of 2-Methyl-2-Butene

This guide provides a comprehensive examination of the electrophilic addition mechanism of this compound, a fundamental reaction in organic chemistry. The principles discussed herein are critical for understanding reaction selectivity, intermediate stability, and product outcomes, which are essential considerations in synthetic chemistry and drug development.

Core Principles of Electrophilic Addition

The carbon-carbon double bond in this compound consists of a strong sigma (σ) bond and a weaker, electron-rich pi (π) bond. The π bond's electron density is located above and below the plane of the molecule, making it susceptible to attack by electrophiles (electron-seeking species). The general mechanism is a two-step process:

-

Electrophilic Attack: The π bond of the alkene acts as a nucleophile, attacking an electrophile (E⁺). This breaks the π bond and forms a new σ bond between one of the carbons and the electrophile. This step results in the formation of a carbocation intermediate.

-

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the positively charged carbocation, forming a second σ bond and yielding the final addition product.

The regioselectivity of this addition to unsymmetrical alkenes like this compound is governed by Markovnikov's Rule .

Regioselectivity and Markovnikov's Rule

Markovnikov's rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms.[1][2] The more general and modern understanding of this rule is that the reaction proceeds to form the most stable carbocation intermediate.[2][3]

For this compound, initial protonation can lead to two possible carbocations:

-

Pathway A (Favored): Protonation of the carbon at position 3 (C3) results in a tertiary carbocation at C2. This is the more stable intermediate.

-

Pathway B (Disfavored): Protonation of the carbon at position 2 (C2) results in a secondary carbocation at C3. This is the less stable intermediate.

The stability of carbocations follows the order: tertiary > secondary > primary. This is due to the stabilizing effects of hyperconjugation and induction from the alkyl groups attached to the positively charged carbon. Consequently, the reaction pathway that proceeds through the more stable tertiary carbocation is significantly favored, leading to the formation of the major product.[3][4] The first step, the formation of the carbocation, is the rate-determining step of the reaction.[5]

Key Electrophilic Addition Reactions

Hydrohalogenation (Addition of HX)

The reaction of this compound with hydrogen halides (e.g., HBr, HCl, HI) is a classic example of Markovnikov's rule. The reaction overwhelmingly produces the tertiary alkyl halide.[2][4]

-

Major Product: 2-halo-2-methylbutane

-

Minor Product: 2-halo-3-methylbutane

The reaction with HBr can proceed via a different mechanism in the presence of peroxides, leading to an anti-Markovnikov product through a free-radical pathway.[6][7]

Acid-Catalyzed Hydration (Addition of H₂O)

In the presence of a strong acid catalyst (e.g., H₂SO₄), water adds across the double bond to form an alcohol. This reaction is reversible and follows Markovnikov's rule, yielding a tertiary alcohol as the major product.[5][8][9][10]

-

Major Product: 2-methyl-2-butanol

-

Minor Product: 3-methyl-2-butanol

Halogenation (Addition of X₂)

The addition of halogens like Br₂ or Cl₂ proceeds through a different intermediate—a cyclic halonium ion—rather than an open carbocation. The reaction is stereospecific, resulting in anti-addition, where the two halogen atoms add to opposite faces of the original double bond.

Data Presentation

While precise quantitative yields can vary with reaction conditions, the product distribution is consistently governed by the stability of the carbocation intermediate. The energy difference between the tertiary and secondary carbocations is significant enough to make the Markovnikov product highly predominant.

| Reaction | Electrophile (Reagent) | Major Product | Minor Product | Predicted Yield |

| Hydrobromination | HBr | 2-Bromo-2-methylbutane | 2-Bromo-3-methylbutane | Major |

| Hydrochlorination | HCl | 2-Chloro-2-methylbutane | 2-Chloro-3-methylbutane | Major |

| Acid-Catalyzed Hydration | H₃O⁺ (H₂O, H₂SO₄) | 2-Methyl-2-butanol | 3-Methyl-2-butanol | Major |

| Halogenation | Br₂ | trans-2,3-Dibromo-2-methylbutane | N/A (Stereospecific) | Major |

Mandatory Visualizations

Reaction Mechanisms

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 3. Butane, 2-bromo-2-methyl- [webbook.nist.gov]

- 4. homework.study.com [homework.study.com]

- 5. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. homework.study.com [homework.study.com]

- 9. Answer in Organic Chemistry for kylie #109733 [assignmentexpert.com]

- 10. What is the major product of the reaction of this compound wi... | Study Prep in Pearson+ [pearson.com]

The Stability and Reactivity of Trisubstituted Alkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trisubstituted alkenes, a class of unsaturated hydrocarbons characterized by three non-hydrogen substituents attached to the carbons of a double bond, represent a pivotal structural motif in organic chemistry. Their unique balance of stability and reactivity makes them crucial intermediates in synthetic chemistry and prominent features in a variety of biologically active molecules, including numerous pharmaceuticals. This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of trisubstituted alkenes, detailed experimental protocols for their characterization and transformation, and insights into their application in drug development.

Core Concepts: Stability of Trisubstituted Alkenes

The thermodynamic stability of an alkene is a measure of its relative energy content, typically determined by comparing the heats of hydrogenation of isomeric alkenes. The more stable the alkene, the less heat is released upon its conversion to the corresponding alkane. The stability of alkenes is primarily influenced by the degree of substitution, hyperconjugation, and steric effects.

A well-established trend in alkene stability is that it increases with the number of alkyl substituents on the double bond carbons.[1][2] Thus, the general order of stability is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Ethene

This trend is attributed to two main factors:

-

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond.[1][3] The more alkyl substituents present, the greater the number of possible hyperconjugative interactions, which lowers the overall energy of the molecule and increases its stability.[3]

-

Bond Strength: The bond between an sp²-hybridized carbon of the double bond and an sp³-hybridized carbon of an alkyl substituent is stronger than a bond between two sp³-hybridized carbons.[3] Therefore, a greater number of alkyl substituents on the double bond leads to a more stable molecule.

Trisubstituted alkenes are, therefore, significantly more stable than their less substituted counterparts. This increased stability has important implications for their formation in chemical reactions, as described by Zaitsev's rule. Zaitsev's rule states that in an elimination reaction, the more substituted (and thus more stable) alkene is typically the major product.[4][5]

Data Presentation: Heat of Hydrogenation of Representative Alkenes

The following table summarizes the heats of hydrogenation for a series of alkenes, illustrating the effect of substitution on stability. A lower heat of hydrogenation indicates greater stability.

| Alkene | Substitution Pattern | Heat of Hydrogenation (kcal/mol) |

| 1-Butene | Monosubstituted | -30.3 |

| cis-2-Butene | Disubstituted | -28.6 |

| trans-2-Butene | Disubstituted | -27.6 |

| 2-Methyl-1-butene | Disubstituted | -28.5 |

| 2-Methyl-2-butene | Trisubstituted | -26.9 |

| 2,3-Dimethyl-2-butene | Tetrasubstituted | -26.6 |

Data compiled from multiple sources.[6][7]

Core Concepts: Reactivity of Trisubstituted Alkenes

The reactivity of trisubstituted alkenes is dominated by the electron-rich nature of the carbon-carbon double bond, which readily undergoes electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

The rate of electrophilic addition is influenced by both electronic and steric factors:

-

Electronic Effects: Alkyl groups are electron-donating, which increases the electron density of the π bond and makes the alkene more nucleophilic.[8] Consequently, more substituted alkenes, including trisubstituted alkenes, are generally more reactive towards electrophiles than less substituted alkenes.

-

Steric Effects: The presence of multiple substituents around the double bond can sterically hinder the approach of reagents. This can sometimes lead to a decrease in reactivity or influence the stereochemical outcome of the reaction.

Common Reactions of Trisubstituted Alkenes

Trisubstituted alkenes participate in a wide array of chemical transformations, making them versatile synthetic intermediates. Key reactions include:

-

Hydroboration-Oxidation: This two-step reaction converts alkenes to alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[9] For a trisubstituted alkene, this reaction will yield an alcohol where the hydroxyl group is on the carbon bearing a single alkyl substituent.

-

Epoxidation: Alkenes react with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form epoxides.[10] The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. More electron-rich (i.e., more substituted) alkenes react faster in epoxidation reactions.[8][11]

-

Ozonolysis: This reaction cleaves the double bond and replaces it with two carbonyl groups.[12] Depending on the workup conditions (reductive or oxidative), the products can be aldehydes, ketones, or carboxylic acids. Ozonolysis is a powerful tool for determining the structure of unknown alkenes.

Data Presentation: Relative Reactivity in Epoxidation

The following table provides qualitative and quantitative data on the relative rates of epoxidation for alkenes with different substitution patterns, highlighting the increased reactivity of more substituted alkenes.

| Alkene | Substitution Pattern | Relative Rate of Epoxidation |

| Ethene | Unsubstituted | 1 |

| Propene | Monosubstituted | ~25 |

| cis-2-Butene | Disubstituted | ~500 |

| This compound | Trisubstituted | ~6,500 |

| 2,3-Dimethyl-2-butene | Tetrasubstituted | >6,500 |

Relative rates are approximate and depend on specific reaction conditions. Data compiled from multiple sources.[13][14]

Mandatory Visualizations

Logical Relationships in Alkene Stability

Caption: Factors contributing to the thermodynamic stability of substituted alkenes.

Experimental Workflow: Determination of Alkene Stability via Calorimetry

Caption: Workflow for determining alkene stability using heat of hydrogenation.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of 1-Methylcyclohexene (a Trisubstituted Alkene)

Objective: To synthesize trans-2-methylcyclohexanol from 1-methylcyclohexene, demonstrating the anti-Markovnikov and syn-addition characteristics of the reaction.

Materials:

-

1-Methylcyclohexene

-

Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add 1-methylcyclohexene (e.g., 10 mmol) and anhydrous THF (e.g., 20 mL) to the flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add the 1 M solution of BH₃•THF (e.g., 3.7 mL, 3.7 mmol) dropwise to the stirred solution of the alkene over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution (e.g., 4 mL) dropwise.

-

Carefully add the 30% H₂O₂ solution (e.g., 4 mL) dropwise, ensuring the temperature does not rise above 30-40 °C.

-

After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 30 mL).

-

Separate the layers and extract the aqueous layer with two additional portions of diethyl ether (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, trans-2-methylcyclohexanol.

-

The product can be purified further by distillation or column chromatography if necessary.

This is a general procedure and may need to be adapted based on the specific scale and equipment.[2][15][16]

Protocol 2: Epoxidation of a Trisubstituted Alkene with m-CPBA

Objective: To synthesize an epoxide from a trisubstituted alkene using meta-chloroperoxybenzoic acid.

Materials:

-

Trisubstituted alkene (e.g., 1-methylcyclohexene)

-

meta-Chloroperoxybenzoic acid (m-CPBA), ~77% purity

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel

Procedure:

-

Dissolve the trisubstituted alkene (e.g., 10 mmol) in DCM (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (e.g., 1.2 equivalents, ~12 mmol) in DCM.

-

Add the m-CPBA solution portion-wise to the stirred alkene solution at 0 °C over 15-20 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting alkene is consumed, quench the reaction by adding saturated NaHCO₃ solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude epoxide.

-

The epoxide can be purified by flash column chromatography.

Caution: Peroxy acids can be explosive. Handle with care.[11][17][18]

Protocol 3: Ozonolysis of a Trisubstituted Alkene with Reductive Workup

Objective: To cleave a trisubstituted alkene into a ketone and an aldehyde using ozone, followed by a reductive workup.

Materials:

-

Trisubstituted alkene

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Ozone (generated by an ozone generator)

-

Dimethyl sulfide (DMS) or Zinc dust and acetic acid

-

Round-bottom flask, gas dispersion tube, cold bath (e.g., dry ice/acetone)

Procedure:

-

Dissolve the trisubstituted alkene (e.g., 5 mmol) in a suitable solvent like MeOH or DCM (e.g., 50 mL) in a round-bottom flask equipped with a gas dispersion tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC.

-

Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or oxygen to remove excess ozone.

-

For the reductive workup, add dimethyl sulfide (DMS, e.g., 1.5 equivalents) to the cold solution and allow it to warm slowly to room temperature. Stir for several hours or overnight.

-

Alternatively, add zinc dust and a small amount of acetic acid to the cold solution and stir as it warms to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting aldehyde and ketone can be isolated and purified by standard techniques such as distillation or column chromatography.

Caution: Ozone is toxic and ozonides can be explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.[19][20][21]

Trisubstituted Alkenes in Drug Development

The trisubstituted alkene motif is a common feature in many pharmaceutical agents due to its conformational rigidity and its ability to serve as a scaffold for positioning key functional groups for receptor binding. The stereochemistry of the double bond is often critical for biological activity.

Case Study: Tamoxifen and Enzalutamide

Tamoxifen , a selective estrogen receptor modulator (SERM), is a well-known drug for the treatment of estrogen receptor-positive breast cancer.[19][22] Its structure features a trisubstituted alkene. The Z-isomer of tamoxifen is the active anti-estrogenic agent, highlighting the importance of stereochemistry.[22] Tamoxifen acts as a competitive antagonist of estrogen at the estrogen receptor (ER), thereby inhibiting the growth of hormone-dependent cancer cells.[2][6]

Enzalutamide is a second-generation androgen receptor (AR) inhibitor used to treat castration-resistant prostate cancer.[16][23] While not a classical trisubstituted alkene in its core structure, its synthesis often involves intermediates with this motif, and it serves as an excellent example of targeting signaling pathways relevant to hormone-dependent cancers. Enzalutamide functions by potently inhibiting multiple steps in the AR signaling pathway, including androgen binding, nuclear translocation of the AR, and the association of the AR with DNA.[15][23]

Signaling Pathway: Androgen Receptor Inhibition by Enzalutamide

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Trisubstituted Alkenes as Valuable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 16. google.com [google.com]

- 17. youtube.com [youtube.com]

- 18. Regio- and Diastereoselective Synthesis of Trisubstituted Alkenes Through Hydroalkylation of Alkynyl Boronamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

1H and 13C NMR spectroscopic data of 2-methyl-2-butene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-2-Butene

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document outlines detailed experimental protocols and presents spectroscopic data in a clear, tabular format, complemented by a visual representation of the molecular structure and its NMR environments.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in a deuterated chloroform (CDCl₃) solution with tetramethylsilane (TMS) as the internal standard. The data reveals distinct signals corresponding to the unique proton and carbon environments within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound shows four distinct signals, indicating four unique proton environments in the molecule. The integration of these signals corresponds to a proton ratio of 1:3:3:3.[1]

| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Hᵈ | 5.19 | Quartet (q) | Not specified | 1H | =CH -CH₃ |

| Hᵃ | 1.68 | Singlet (s) | Not applicable | 3H | C(C H₃)= |

| Hᶜ | 1.60 | Singlet (s) | Not applicable | 3H | C(C H₃)= |

| Hᵇ | 1.56 | Doublet (d) | Not specified | 3H | =CH-C H₃ |

Note: The singlet signals for Hᵃ and Hᶜ arise from the two methyl groups attached to the same carbon of the double bond. While chemically non-equivalent due to their spatial relationship with the other substituents on the double bond, their coupling to neighboring protons is absent.[1]

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five carbon environments in the molecule.[2] The alkene carbons are observed in the typical downfield region of 110-160 ppm, while the alkyl carbons appear below 50 ppm.[2]

| Signal Label | Chemical Shift (δ) ppm | Assignment |

| C² | >110 | (C )=CH |

| C³ | >110 | C=(C )H |

| C⁵ | 25.7 | =C(C H₃)₂ |

| C⁴ | 17.3 | =C(C H₃)₂ |

| C¹ | <50 | =CH-C H₃ |

Note: Specific chemical shifts for C¹, C², and C³ are not consistently reported across all databases but their regions are well-established. The two methyl carbons attached to C² (C⁴ and C⁵) are non-equivalent due to the asymmetry across the double bond.[2]

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

Sample Preparation

-

Sample Quantity : For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of this compound.[1][2][3] For a ¹³C NMR spectrum, a higher quantity of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.[1][4]

-

Solvent Selection : Use approximately 0.6-0.7 mL of a suitable deuterated solvent.[1] Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[1] The deuterated solvent is crucial as it is used by the spectrometer to stabilize the magnetic field (locking).[1][5]

-

Dissolution : Prepare the solution in a clean, dry vial. If this compound is a liquid, use a micropipette to measure the appropriate volume and dissolve it in the deuterated solvent. Ensure the solution is homogeneous.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[1][2] It is often pre-dissolved in the deuterated solvent by the supplier.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into the pipette.[2]

-

Final Volume : The final liquid level in the NMR tube should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the NMR probe.[1]

-

Cleaning and Capping : Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely to prevent evaporation.[1]

Data Acquisition Workflow

-

Instrument Insertion : Carefully place the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

-

Locking : The spectrometer's software is used to "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This process stabilizes the magnetic field throughout the experiment.[1]

-

Shimming : The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically and is critical for obtaining sharp, well-resolved peaks.[1]

-

Tuning and Matching : The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[1]

-

Acquisition : Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and initiate data acquisition. ¹³C spectra typically require a significantly larger number of scans than ¹H spectra.

-

Processing : After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and referencing to the internal standard (TMS).

Visualization

The following diagrams illustrate the logical workflow for NMR data acquisition and the chemical structure of this compound with its distinct NMR environments.

Caption: Experimental workflow for NMR sample preparation, data acquisition, and processing.

Caption: Structure of this compound showing unique ¹H and ¹³C NMR environments.

References

An In-depth Technical Guide to the Structural Isomers of C5H10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C5H10. It details their physical properties, outlines experimental protocols for their identification and differentiation, and includes a logical workflow for their classification. The information presented is intended to serve as a valuable resource for professionals in chemical research and drug development who require a thorough understanding of these fundamental organic compounds.

Introduction to C5H10 Isomerism

The molecular formula C5H10 corresponds to a degree of unsaturation of one, indicating the presence of either a double bond or a ring structure. This gives rise to two main classes of structural isomers: alkenes and cycloalkanes. Within these classes, further isomerism exists based on the carbon skeleton arrangement (chain isomerism) and the position of the double bond or substituents (positional isomerism). In total, there are ten principal structural isomers of C5H10, excluding stereoisomers.

Physical and Chemical Properties

The structural variations among the C5H10 isomers lead to distinct physical and chemical properties. The boiling points, melting points, and densities of these isomers are summarized in the table below. Generally, cyclic isomers have higher boiling points than their acyclic counterparts due to their more rigid and compact structures, which allow for greater van der Waals forces. Among the alkenes, increased branching tends to lower the boiling point.

| IUPAC Name | Common Name | Structure Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Pent-1-ene | 1-Pentene | Alkene (Straight Chain) | 30 | -165.2 | 0.641 |

| cis-Pent-2-ene | cis-2-Pentene | Alkene (Straight Chain) | 37 | -151 | 0.656 |

| trans-Pent-2-ene | trans-2-Pentene | Alkene (Straight Chain) | 36 | -140 | 0.648 |

| 2-Methylbut-1-ene | - | Alkene (Branched Chain) | 31.2 | -137.6 | 0.650 |

| 3-Methylbut-1-ene | Isopentene | Alkene (Branched Chain) | 20.1 | -168.5 | 0.627 |

| 2-Methylbut-2-ene | Isoamylene | Alkene (Branched Chain) | 38.6 | -133.8 | 0.662 |

| Cyclopentane | - | Cycloalkane | 49.3 | -93.9 | 0.745 |

| Methylcyclobutane | - | Cycloalkane | 36 | -147 | 0.72 |

| Ethylcyclopropane | - | Cycloalkane | 36 | -149 | 0.686 |

| 1,1-Dimethylcyclopropane | - | Cycloalkane | 20.6 | -99.5 | 0.663 |

| cis-1,2-Dimethylcyclopropane | - | Cycloalkane | 37 | -140 | 0.689 |

| trans-1,2-Dimethylcyclopropane | - | Cycloalkane | 28.2 | -149.6 | 0.665 |

Experimental Protocols for Isomer Identification

The identification and differentiation of C5H10 isomers can be effectively achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Objective: To separate the individual isomers from a mixture.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for the analysis of hydrocarbons.

-

Column: A nonpolar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, OV-101), is recommended. Column dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are appropriate.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: An initial oven temperature of 35°C held for 5 minutes, followed by a ramp of 5°C/min to 100°C.

-

Injection: A small volume of the sample (e.g., 1 µL of a dilute solution in a volatile solvent like pentane) is injected into the heated inlet.

Data Interpretation: The isomers will elute at different retention times. Generally, for a nonpolar column, the elution order is primarily determined by the boiling point of the isomers, with lower boiling point compounds eluting first.[1] Therefore, the expected elution order would be: 3-Methylbut-1-ene, 1,1-Dimethylcyclopropane, trans-1,2-Dimethylcyclopropane, Pent-1-ene, 2-Methylbut-1-ene, trans-Pent-2-ene, Methylcyclobutane, Ethylcyclopropane, cis-Pent-2-ene, cis-1,2-Dimethylcyclopropane, 2-Methylbut-2-ene, and finally Cyclopentane. Coupling the GC to a mass spectrometer (GC-MS) can provide further structural information based on the fragmentation patterns of each isomer.

Infrared (IR) Spectroscopy

Objective: To distinguish between the major classes of isomers (alkenes vs. cycloalkanes) and identify specific structural features.

Methodology:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

Data Interpretation:

-

Alkenes vs. Cycloalkanes: The most definitive feature is the C=C stretching vibration, which appears in the range of 1620-1680 cm⁻¹ for alkenes and is absent in the spectra of cycloalkanes.[2]

-

Alkene Substitution Pattern:

-

Terminal alkenes (e.g., Pent-1-ene, 3-Methylbut-1-ene, 2-Methylbut-1-ene) show characteristic =C-H stretching vibrations above 3000 cm⁻¹ and strong C-H out-of-plane bending absorptions in the 910-990 cm⁻¹ region.[2]

-

cis-Disubstituted alkenes (e.g., cis-Pent-2-ene) exhibit a C-H out-of-plane bend around 675-730 cm⁻¹.

-

trans-Disubstituted alkenes (e.g., trans-Pent-2-ene) show a strong C-H out-of-plane bend near 960-970 cm⁻¹.

-

Trisubstituted alkenes (e.g., 2-Methylbut-2-ene) have a C-H out-of-plane bend in the 790-840 cm⁻¹ region.[3]

-

-

Cycloalkanes: While lacking the C=C stretch, the fingerprint region (below 1500 cm⁻¹) will be unique for each cyclic isomer and can be used for identification by comparison with reference spectra. Strained rings, like in cyclopropane derivatives, can show C-H stretching at slightly higher wavenumbers (around 3080-3040 cm⁻¹) than typical alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information for the definitive identification of each isomer.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Interpretation (¹H NMR):

-

Chemical Shift: The location of the signals indicates the electronic environment of the protons.

-

Alkene Protons: Protons attached to the double bond (vinylic protons) are deshielded and appear in the range of 4.5-6.0 ppm.

-

Allylic Protons: Protons on a carbon adjacent to the double bond appear in the range of 1.6-2.6 ppm.

-

Alkyl Protons: Protons on saturated carbons appear in the upfield region (0.8-1.7 ppm).

-

Cycloalkane Protons: Protons on cyclopropane rings are shielded and can appear at unusually high field (0.2-1.0 ppm). Protons on cyclobutane and cyclopentane rings typically appear in the 1.5-2.0 ppm range.

-

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal.

-

Splitting (Multiplicity): The splitting pattern of a signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring non-equivalent protons (n+1 rule).

Data Interpretation (¹³C NMR):

-

Number of Signals: The number of unique signals corresponds to the number of non-equivalent carbon atoms in the molecule, providing information about the symmetry of the isomer.

-

Chemical Shift:

-

Alkene Carbons: Carbons of a C=C double bond are deshielded and appear in the downfield region (100-150 ppm).

-

Alkyl Carbons: Carbons in saturated alkyl groups appear in the upfield region (5-45 ppm).

-

Cycloalkane Carbons: Carbons in cyclopropane rings are highly shielded and appear at a very high field (sometimes below 0 ppm, but typically 0-20 ppm). Cyclobutane and cyclopentane carbons appear in the 20-35 ppm range.

-

Logical Workflow for Isomer Identification

The following diagram illustrates a systematic approach to identifying an unknown C5H10 isomer using the experimental techniques described above.

Caption: Logical workflow for the identification of C5H10 structural isomers.

Conclusion

The ten structural isomers of C5H10, comprising five alkenes and five cycloalkanes, each possess a unique set of physical and spectroscopic properties. A systematic approach employing gas chromatography for separation, followed by infrared and nuclear magnetic resonance spectroscopy for structural elucidation, allows for the unambiguous identification of each isomer. This guide provides the foundational data and methodologies required for researchers and professionals to confidently work with and characterize these important C5-hydrocarbons.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C5H10 infrared spectrum of 3-methylbut-1-ene (3-methyl-1-butene) prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of 3-methylbut-1-ene (3-methyl-1-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C5H10 infrared spectrum of 2-methylbut-2-ene (2-methyl-2-butene) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-2-ene (this compound) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Kinetic Modeling of 2-Methyl-2-Butene Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic modeling of 2-methyl-2-butene oxidation reactions. It details experimental methodologies, summarizes key quantitative data, and illustrates the underlying reaction pathways. This information is crucial for understanding the combustion characteristics of this branched olefin and for the development of predictive kinetic models relevant to engine performance and atmospheric chemistry.

Core Oxidation Characteristics

This compound (2M2B) is a branched, unsaturated hydrocarbon. Its oxidation behavior is characterized by rapid high-temperature reactivity, similar to related alkanes. However, it notably lacks low-temperature reactivity, such as "cool flames" or negative temperature coefficient (NTC) behavior.[1][2][3][4] This is attributed to the pronounced thermal stability of the allylic pentenyl radicals formed during the initial stages of oxidation, which inhibits the chain-branching pathways that drive low-temperature combustion.[1][2][3][4]

Experimental Protocols for Kinetic Model Development

The development of a robust kinetic model for this compound oxidation relies on experimental data obtained under a wide range of conditions. Two primary experimental setups are commonly employed: the shock tube and the jet-stirred reactor (JSR).

High-Temperature Oxidation: Shock Tube Experiments

Shock tubes are used to study high-temperature autoignition characteristics by measuring ignition delay times (IDT).

Methodology:

-

A mixture of this compound, an oxidizer (e.g., air or O2), and a diluent (typically Argon) is prepared with a specific equivalence ratio (Φ).

-

The shock tube, a long cylindrical tube, is divided by a diaphragm into a high-pressure driver section and a low-pressure driven section containing the reactant mixture.

-

The diaphragm is ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture to a desired temperature and pressure.

-

The ignition event is detected by monitoring pressure changes or the emission from radical species (e.g., OH* chemiluminescence) behind the reflected shock wave.

-

The ignition delay time is the time interval between the arrival of the shock wave and the onset of ignition.

An experimental workflow for shock tube measurements is depicted below.

Intermediate-Temperature Oxidation: Jet-Stirred Reactor (JSR) Experiments

JSRs are utilized to study the oxidation process at intermediate temperatures and to measure the mole fractions of fuel, intermediate species, and final products.

Methodology:

-

Reactants (fuel, oxidizer, diluent) are continuously fed into a heated, well-stirred reactor vessel.

-

The constant stirring ensures uniform temperature and composition within the reactor.

-

The reaction products and unreacted species are continuously withdrawn from the reactor.

-

After a certain residence time, the system reaches a steady state.

-

The composition of the outflowing gas is analyzed using techniques such as gas chromatography (GC) to identify and quantify the different chemical species.

-

Experiments are repeated at various temperatures to obtain species concentration profiles as a function of temperature.

Quantitative Data from Oxidation Experiments

The following tables summarize the conditions and key findings from experimental studies on this compound oxidation.

Table 1: Shock Tube Ignition Delay Time Experiments for this compound[1][2][3]

| Pressure (atm) | Equivalence Ratios (Φ) | Temperature Range (K) | Diluent | Key Observation |

| ~1.7 | 0.5, 1.0, 2.0 | 1330 - 1730 | 99% Argon | Ignition delay time decreases with increasing temperature and pressure. |

| ~11.2 | 0.5, 1.0, 2.0 | 1330 - 1730 | 99% Argon | Fuel-rich mixtures exhibit longer ignition delays than lean or stoichiometric mixtures. |

| ~31 | 0.5, 1.0, 2.0 | 1330 - 1730 | 99% Argon | The model accurately predicts the effect of pressure on ignition delay.[4] |

Table 2: Jet-Stirred Reactor (JSR) Species Measurement Experiments for this compound[1][3][4]

| Pressure | Residence Time (s) | Equivalence Ratio (Φ) | Temperature Range (K) | Fuel Mole Fraction | Number of Species Measured |

| ~1.06 bar (800 Torr) | 1.5 | 1.0 (stoichiometric) | 600 - 1150 | 0.01 | 36 |

Reaction Pathways in this compound Oxidation

A detailed chemical kinetic model has been developed to describe the reaction pathways in 2M2B oxidation.[1][2][3] The mechanism highlights the importance of allylic C-H bonds and the resulting stable allylic pentenyl radicals.[1][2][3][4]

High-Temperature Oxidation Mechanism

At high temperatures, the oxidation of this compound is initiated by unimolecular decomposition and H-atom abstraction reactions, leading to the formation of various radicals. The dominant pathways involve the formation and subsequent decomposition of allylic pentenyl radicals.

Inhibition of Low-Temperature Oxidation

The lack of low-temperature reactivity in this compound is a key characteristic. In typical alkanes, low-temperature oxidation proceeds via the addition of O2 to alkyl radicals, forming alkylperoxy radicals (RO2). These can undergo internal H-abstractions and further O2 additions, leading to degenerate chain branching. For 2M2B, the allylic pentenyl radicals are highly stable due to resonance, which disfavors the addition of O2. This stability effectively inhibits the formation of the peroxy radicals necessary to sustain the low-temperature chain-branching sequence.[1][2][3][4]

Conclusion

The oxidation of this compound is governed by high-temperature reaction pathways, while low-temperature reactivity is suppressed by the stability of allylic radical intermediates. The kinetic models, validated against shock tube and jet-stirred reactor data, provide a robust framework for predicting the combustion behavior of this compound. Further research may focus on refining the kinetic model by investigating the reactions of key intermediates and exploring the oxidation under different atmospheric and combustion-relevant conditions.

References

- 1. Experimental and Kinetic Modeling Study of this compound: Allylic Hydrocarbon Kinetics (Journal Article) | OSTI.GOV [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experimental and Kinetic Modeling Study of this compound: Allylic Hydrocarbon Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Gas-Phase Reaction Kinetics of 2-Methyl-2-Butene with Ozone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gas-phase reaction of 2-methyl-2-butene with ozone is a significant process in atmospheric chemistry, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. A thorough understanding of its reaction kinetics and mechanisms is crucial for accurate atmospheric modeling and for assessing the environmental impact of volatile organic compounds. This technical guide provides a comprehensive overview of the available kinetic data, experimental protocols, and reaction mechanisms for the ozonolysis of this compound.

Reaction Kinetics and Product Formation

The reaction between this compound and ozone proceeds via the Criegee mechanism, leading to the formation of primary carbonyls and hydroxyl radicals.

Rate Coefficients

The rate coefficient for the gas-phase reaction of this compound with ozone has been determined experimentally. At room temperature, the reported values are in good agreement, providing a reliable kinetic parameter for atmospheric models.

| Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |

| (4.03 ± 0.60) x 10⁻¹⁶ | Relative Rate Method | [1] |

| (4.1 ± 0.5) x 10⁻¹⁶ | Stopped-Flow System with FT-IR Spectroscopy | [2] |

Temperature Dependence:

To date, no experimental studies providing the Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) for the gas-phase reaction of this compound with ozone have been published. However, studies on other methylated butenes, such as 2-methyl-1-butene and 3-methyl-1-butene, have shown a positive temperature dependence, with activation energies in the range of 15-23 kJ/mol.[3] It is expected that the reaction of this compound with ozone would exhibit a similar, albeit likely small, positive temperature dependence.

Reaction Products and Yields

The ozonolysis of this compound results in the cleavage of the carbon-carbon double bond, producing two primary carbonyl compounds: acetone and acetaldehyde.[4][5][6] Additionally, the reaction is a significant source of hydroxyl radicals (OH).

| Product | Yield | Reference |

| Acetone | Not Quantified | [4][5][6] |

| Acetaldehyde | Not Quantified | [4][5][6] |

| Hydroxyl Radical (OH) | 0.47 ± 0.04 | [2] |

| Hydroxyl Radical (OH) | 0.89 (estimated uncertainty factor of ~1.5) | [7] |

While the formation of acetone and acetaldehyde as the major carbonyl products is well-established, their quantitative yields have not been reported in the reviewed literature. The hydroxyl radical yield has been measured, with a value of 0.47 ± 0.04 being a direct measurement.[2] Another study derived a higher OH yield of 0.89, though with a larger estimated uncertainty.[7]

Reaction Mechanism

The reaction proceeds through the well-established Criegee mechanism for alkene ozonolysis.

The initial step is the 1,3-dipolar cycloaddition of ozone to the double bond of this compound, forming an unstable primary ozonide (molozonide). This primary ozonide rapidly decomposes through two pathways, yielding a carbonyl compound and a Criegee intermediate. Pathway A produces the Criegee intermediate (CH₃)₂COO and acetaldehyde, while Pathway B forms the Criegee intermediate CH₃CHOO and acetone. The energized Criegee intermediates can then undergo various reactions, including collisional stabilization or unimolecular decomposition, with the latter being a significant source of hydroxyl radicals.

Experimental Protocols

The kinetic and product data for the gas-phase ozonolysis of this compound have been obtained using a variety of experimental techniques.

Kinetic Measurements

Relative Rate Method: This is a common technique for determining rate coefficients.[1] It involves reacting a mixture of the target compound (this compound) and a reference compound (with a known ozone reaction rate coefficient) with ozone. The relative decay of the two compounds is monitored over time, typically by gas chromatography with flame ionization detection (GC-FID). The rate coefficient for the target compound can then be calculated from the known rate coefficient of the reference compound and the observed decay rates. To prevent interference from hydroxyl radicals formed during the reaction, an OH scavenger, such as cyclohexane, is often added in excess.[1]

Stopped-Flow Technique: This absolute method involves rapidly mixing the reactants (this compound and ozone) and monitoring the decay of one of the reactants in real-time.[2] Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentration of this compound.

Product Yield Determination

Smog Chamber Studies: These experiments are typically conducted in large, inert Teflon chambers. The reactants are introduced into the chamber, and the concentrations of both reactants and products are monitored over time using techniques such as FTIR spectroscopy and gas chromatography.[1]

Flow Tube Reactors: These allow for precise control of reaction times. Reactants are introduced at one end of the tube, and the product mixture is sampled at various points along the tube or at the end.[2]

Hydroxyl Radical Yield Measurement: The yield of OH radicals can be determined by adding a scavenger compound that reacts with OH to form a stable, easily quantifiable product. For instance, 2-butanol can be used as a scavenger, and the formation of its oxidation product, 2-butanone, is monitored to quantify the amount of OH produced.[8]

Conclusion